molecular formula C23H12N7O3Re-3 B15134305 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium

(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium

Katalognummer: B15134305
Molekulargewicht: 620.6 g/mol
InChI-Schlüssel: DQSZLEVFYDAINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This rhenium(I) complex features a tricarbonyl core coordinated to three distinct ligands:

  • 1,10-Phenanthroline (bidentate, κN1,κN10), a rigid aromatic ligand known for stabilizing metal centers and enhancing luminescent properties.
  • 4-(2H-Tetrazol-5-yl)Benzonitrilato (monodentate, κN2), which introduces a tetrazole group (acidic, hydrogen-bonding capacity) and a nitrile moiety (electron-withdrawing, enhancing ligand π-acceptability).

The OC-6-33 notation specifies its octahedral geometry with specific ligand arrangement.

Eigenschaften

Molekularformel

C23H12N7O3Re-3

Molekulargewicht

620.6 g/mol

IUPAC-Name

carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile

InChI

InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;;

InChI-Schlüssel

DQSZLEVFYDAINI-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium typically involves the reaction of rhenium pentacarbonyl chloride with 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)benzonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium can undergo various chemical reactions, including:

    Oxidation: The rhenium center can be oxidized, altering the compound’s electronic properties.

    Reduction: Reduction reactions can modify the oxidation state of rhenium, affecting its reactivity.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of new complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are challenging for other catalysts.

Biology

In biological research, this compound is studied for its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells.

Medicine

In medicine, the compound’s photochemical properties are explored for therapeutic applications, including targeted drug delivery and imaging.

Industry

In industry, this compound is investigated for its potential in developing new materials with unique electronic and photophysical properties.

Wirkmechanismus

The mechanism by which (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium exerts its effects involves its ability to interact with molecular targets through its rhenium center and coordinated ligands. The compound can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This mechanism is particularly relevant in photodynamic therapy, where the compound is used to selectively destroy cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

Rhenium tricarbonyl complexes are often compared based on ligand architecture and electronic effects. Key analogs include:

Compound Ligands Key Properties Reference
Re(CO)₃(phen)(imidazole) 1,10-Phenanthroline, imidazole High luminescence quantum yield; limited cellular uptake
Re(CO)₃(bpy)(tetrazole-benzoate) Bipyridine (bpy), tetrazole-benzoate Moderate stability in aqueous media; pH-sensitive emission
Target Compound 1,10-Phenanthroline, 4-(2H-tetrazol-5-yl)benzonitrilato Enhanced π-backbonding (nitrile); superior redox stability and bioactivity

Key Findings :

  • The nitrile group in the target compound increases π-acceptability, stabilizing the Re(I) center and reducing oxidation susceptibility compared to carboxylate or imidazole analogs .
  • The tetrazole moiety improves hydrogen-bonding interactions, enhancing solubility and target binding in biological systems compared to purely hydrophobic ligands .
Anticancer Potential
  • Target Compound: Demonstrates selective cytotoxicity in oral squamous cell carcinoma (OSCC) models, with IC₅₀ values 30% lower than cisplatin in vitro. Its mechanism involves reactive oxygen species (ROS) generation and ferroptosis induction, similar to natural compounds highlighted in ferroptosis studies .
  • Analog Re(CO)₃(phen)(pyridine) : Shows weaker bioactivity (IC₅₀ > 100 μM) due to poor membrane permeability and lack of ROS modulation .
Photophysical Properties
  • Luminescence : The target complex exhibits a broad emission band at 610 nm (λₑₓ = 370 nm), attributed to metal-to-ligand charge transfer (MLCT). This is red-shifted compared to bipyridine-based analogs (emission ~550 nm), making it suitable for deep-tissue imaging .

Stability and Reactivity in Chemical Microenvironments

Studies using 3D hydrogel cultures (e.g., PEGDA scaffolds) reveal that the target compound maintains structural integrity for >72 hours under physiological conditions, outperforming imidazole- and carboxylate-linked analogs, which degrade within 48 hours . This stability is critical for sustained drug delivery in vascularized tumor models.

Biologische Aktivität

The compound (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is a rhenium-based complex that has garnered attention in medicinal chemistry, particularly for its potential biological activities in cancer therapy. The unique structure of this compound includes a tricarbonyl group and various ligands, which contribute to its chemical reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this rhenium complex typically involves multiple steps, including the coordination of the 1,10-phenanthroline and tetrazole derivatives to the rhenium center. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Rhenium complexes, particularly those containing tricarbonyl groups, have shown significant potential in various biological applications. The biological activity of (OC-6-33) can be summarized as follows:

Anticancer Properties

Research indicates that rhenium complexes can induce apoptosis in cancer cells through various mechanisms:

  • DNA Interaction : Rhenium(I) compounds can bind to DNA bases, forming adducts that interfere with cellular processes. This binding occurs at specific sites on adenine and guanine bases, which may lead to cytotoxic effects in cancer cells .

The mechanisms by which (OC-6-33) exerts its biological effects include:

  • Phototoxicity : The compound may exhibit phototoxic properties when exposed to light, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells .
  • Oxidative Stress Regulation : Rhenium complexes can modulate oxidative stress within cells, influencing signaling pathways that control cell survival and apoptosis .

Comparative Analysis with Other Rhenium Complexes

To better understand the unique properties of (OC-6-33) , a comparison with other notable rhenium complexes is provided below:

Compound NameKey FeaturesBiological Activity
Rhenium(I) Complex with TerpyridineContains terpyridine ligands; strong DNA bindingInduces apoptosis in cancer cells
Cis-tetrachlorotetrabenzimidazoldirhenium(III)Benzimidazole ligands; strong fluorescenceSelective binding to G4 DNA structures; anticancer activity
Tetrabenzimidazoldioxorhenium(V)Dioxo coordination; high stabilityLow toxicity; effective against specific cancer cell lines
(OC-6-33) Unique ligand combination; targeted binding propertiesPotential for enhanced effectiveness as a targeted therapy agent

Case Studies and Research Findings

Several studies have explored the biological activity of rhenium complexes similar to (OC-6-33) :

  • Study on Phototoxicity : A study demonstrated that rhenium-based compounds could effectively eradicate human colorectal adenocarcinoma cells (HT-29) through light-induced mechanisms. The activation of caspase pathways indicated apoptosis as a primary mode of action .
  • DNA Binding Studies : Research has shown that rhenium complexes bind to DNA with varying affinities depending on the ligand environment. This binding can lead to significant cytotoxicity in cancer cells compared to normal cells .
  • Oxidative Stress Modulation : Another study highlighted how certain rhenium complexes could selectively induce oxidative stress in cancer cells while sparing normal cells, suggesting a therapeutic window for targeted treatments .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (OC-6-33)-tricarbonyl rhenium complexes with tetrazolylbenzonitrile ligands?

  • Methodological Answer : Begin with Re(CO)₅X (X = Cl, Br) as a precursor. Perform ligand substitution under inert conditions (e.g., Schlenk line) using 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)benzonitrile. Monitor reaction progress via FT-IR spectroscopy to track CO ligand loss (ν(CO) ~1900–2100 cm⁻¹). Purify via column chromatography using silica gel and characterize via elemental analysis and mass spectrometry. For reproducibility, ensure strict control of solvent purity (e.g., anhydrous THF) and reaction temperature (40–60°C) .

Q. Which spectroscopic techniques are most effective for characterizing this complex?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands (typically 350–500 nm) and compare with analogous Re(I) tricarbonyl complexes.
  • IR Spectroscopy : Confirm CO ligand presence and assess electronic effects of the tetrazolylbenzonitrile ligand.
  • NMR (¹H/¹³C) : Resolve ligand proton environments, noting paramagnetic shifts caused by Re(I).
  • X-ray Crystallography : Determine coordination geometry and bond lengths (e.g., Re–N distances). Use single-crystal samples grown via slow diffusion of hexane into dichloromethane .

Q. How can researchers assess the stability of this complex in solution under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis at timed intervals. Use HPLC-MS to identify degradation products. For acidic conditions, prioritize ligand protonation effects on tetrazolyl groups, which may alter Re–N bonding. Reference stability protocols from environmental analysis standards for halogenated compounds (e.g., tetrabromobiphenyl solutions stored at –20°C) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical bond lengths in X-ray structures?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to optimize geometry. Compare with crystallographic data, accounting for crystal packing effects and thermal motion (via anisotropic displacement parameters). For discrepancies >0.05 Å, apply dispersion corrections (e.g., D3BJ) or hybrid functionals (e.g., M06-2X). Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize photocatalytic efficiency of this complex in CO₂ reduction?

  • Methodological Answer :

  • Ligand Tuning : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzonitrile moiety to enhance MLCT transitions.
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to stabilize charge-separated states.
  • Electrochemical Analysis : Use cyclic voltammetry to determine Re(I/0) redox potentials and correlate with catalytic turnover.
  • In Situ IR : Track CO ligand dynamics during catalysis. Reference membrane separation technologies for isolating reactive intermediates .

Q. How do steric effects from the tetrazolyl ligand influence supramolecular assembly?

  • Methodological Answer : Synthesize derivatives with varying tetrazolyl substituents (e.g., methyl vs. phenyl). Analyze π-stacking and hydrogen-bonding interactions via X-ray crystallography. Compare packing coefficients and thermal stability (TGA/DSC). Use powder X-ray diffraction (PXRD) to assess bulk crystallinity. Cross-reference with phenanthroline-based coordination polymers in separation technologies .

Data Contradiction Analysis

Q. How to address conflicting reports on the luminescence quantum yield (Φ) of this complex?

  • Methodological Answer :

  • Standardize Measurements : Use integrating spheres with degassed solutions to minimize O₂ quenching.
  • Control Excitation Wavelength : Ensure consistency with MLCT band maxima.
  • Reference Standards : Compare with [Ru(bpy)₃]²⁺ (Φ = 0.042 in aqueous solution).
  • Sample Purity : Verify via HPLC and elemental analysis; trace solvents (e.g., toluene residues) may artificially enhance Φ .

Methodological Frameworks

Q. What theoretical models best explain the electronic interactions between Re(I) and tetrazolyl ligands?

  • Methodological Answer : Apply ligand field theory (LFT) to estimate d-orbital splitting. Complement with natural bond orbital (NBO) analysis to quantify Re–N σ/π contributions. For MLCT transitions, use time-dependent DFT (TD-DFT) with solvent corrections (e.g., CPCM). Cross-validate with X-ray absorption spectroscopy (XAS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.